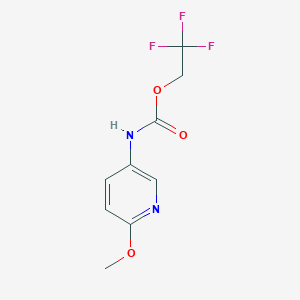
2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C9H9F3N2O3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,2,2-Trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13F3N2O4
- Molecular Weight : 294.23 g/mol
- CAS Number : 1235438-73-9
The biological activity of this compound can be attributed to its structural features, particularly the trifluoroethyl and methoxypyridine groups. These functional groups enhance the compound's lipophilicity and potential interaction with biological targets such as enzymes and receptors.
Inhibition Studies
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Specifically, the inhibition of PDE4 has been linked to anti-inflammatory effects and improved respiratory function in models of asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- Asthma Models : In vivo studies using ovalbumin-induced asthmatic mice demonstrated that PDE inhibitors reduced airway hyperreactivity and eosinophil activity. The administration of similar trifluoromethyl compounds showed significant improvements in lung histology and function .
- Neuroprotective Effects : Compounds structurally related to this compound have been studied for their neuroprotective properties. For example, derivatives have been shown to inhibit mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases like Parkinson's . This inhibition promotes neuronal survival and growth by activating neurotrophic signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| PDE Inhibition | Trifluoromethyl derivatives | Reduced airway hyperreactivity |
| Neuroprotection | MLK3 inhibitors | Enhanced neuronal survival |
| Anti-inflammatory | Similar carbamate structures | Decreased eosinophil activity |
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-16-7-3-2-6(4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGUJUPFIQDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















